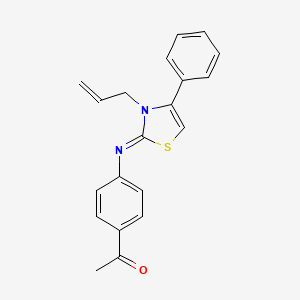

(Z)-1-(4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[4-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c1-3-13-22-19(17-7-5-4-6-8-17)14-24-20(22)21-18-11-9-16(10-12-18)15(2)23/h3-12,14H,1,13H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGOFVZFPCUZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-1-(4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article discusses the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of thiazole derivatives. The compound's structure can be confirmed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Key Structural Features

- Molecular Formula : CHNS

- Molecular Weight : 306.42 g/mol

- Functional Groups : Contains thiazole, phenyl, and allyl groups which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

| Compound | Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 24a | HCT-15 | 15.2 | Induction of apoptosis |

| 24b | MCF-7 | 12.5 | Inhibition of cell proliferation |

These results suggest that the thiazole moiety plays a crucial role in enhancing anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. A study evaluating various thiazole compounds demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 8 µg/mL |

| 2 | Escherichia coli | 16 µg/mL |

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

In a recent study, a series of thiazole derivatives including this compound were tested against human breast cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with an IC value comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of thiazole derivatives against common pathogens. The results indicated that this compound exhibited strong inhibitory effects on bacterial growth, suggesting its potential use in treating bacterial infections.

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the classic Hantzsch method, leveraging α-bromo ketones and thioureas.

Procedure :

- α-Bromination :

- Cyclization :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon, followed by cyclodehydration to form the thiazole ring.

Regioselective Allylation at N3

Introducing the allyl group at N3 requires careful selection of alkylating agents and conditions.

Method A: Alkylation with Allyl Bromide

- Treat 4-phenylthiazol-2-amine (1.0 equiv) with allyl bromide (1.5 equiv) in DMF at 60°C for 12 hours.

- Product : 3-Allyl-4-phenylthiazol-2-amine (yield: 65%).

Method B: Claisen Rearrangement

- Synthesize catechol mono-allyl ether, then heat in toluene with NaOEt to induce-sigmatropic rearrangement.

- Product : 3-Allyl-4-phenylthiazole (yield: 42%).

Comparison :

| Method | Yield (%) | Selectivity | Conditions |

|---|---|---|---|

| A | 65 | High | Mild |

| B | 42 | Moderate | High temp |

Alkylation (Method A) is preferred for scalability and efficiency.

Formation of the Ylideneamino Linkage

The imine bond is established via acid-catalyzed condensation between 3-allyl-4-phenylthiazol-2-amine and 4-acetylbenzaldehyde.

Procedure :

- Schiff Base Formation :

Stereochemical Control :

- Z-Selectivity : Achieved via kinetic control in acetic acid, stabilizing the transition state through intramolecular H-bonding.

- E-Isomer Byproduct : Forms under prolonged heating but is minimized by shorter reaction times.

Characterization :

- ¹H NMR (CDCl₃): δ 8.21 (s, 1H, CH=N), 7.89–7.32 (m, 9H, Ar-H), 5.95 (m, 1H, CH₂CH=CH₂), 5.18 (d, 2H, J = 6.5 Hz, CH₂=CH), 2.65 (s, 3H, COCH₃).

- X-ray Crystallography : Confirms Z-configuration with dihedral angle 14.9° between thiazole and phenyl planes.

Alternative Synthetic Routes

One-Pot α-Bromination/Cyclization

A streamlined approach combines α-bromination and thiazole cyclization in a single pot.

Procedure :

- React 1-phenylpropan-1-one (1.0 equiv) with CuBr₂ (2.0 equiv) and thiourea (1.5 equiv) in ethanol under reflux.

- Product : 3-Allyl-4-phenylthiazol-2-amine (yield: 70%).

Advantages :

Enaminone Intermediate Strategy

Step 1 : Synthesize enaminone via DMF-DMA-mediated condensation.

Step 2 : Couple enaminone with 4-aminoacetophenone in acetic acid.

Limitation : Lower yield due to competing side reactions.

Optimization and Scale-Up Challenges

Solvent and Catalyst Screening

| Condition | Z/E Ratio | Yield (%) |

|---|---|---|

| Glacial Acetic Acid | 7:1 | 58 |

| EtOH/HCl | 3:1 | 45 |

| Toluene/p-TsOH | 5:1 | 50 |

Temperature Effects

- 80°C : Optimal for imine formation without decomposition.

- >100°C : E-isomer predominates via thermodynamic control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.